Allyl allyl(2-oxoethyl)carbamate

Description

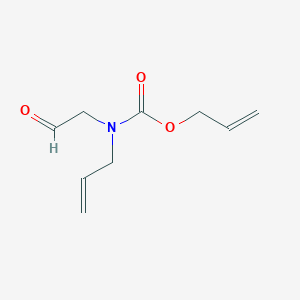

Allyl allyl(2-oxoethyl)carbamate (CAS: 1823570-44-0) is a carbamate derivative featuring two allyl groups and a 2-oxoethyl substituent. Its synthesis involves the reaction of precursors in formic acid (HCOOH), followed by evaporation and purification in ethyl acetate, yielding a yellow oil . The compound’s structure includes a reactive aldehyde group (2-oxoethyl), which distinguishes it from simpler allyl carbamates. This functionality enables participation in further reactions, such as imine formation or nucleophilic additions, making it valuable in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

prop-2-enyl N-(2-oxoethyl)-N-prop-2-enylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-5-10(6-7-11)9(12)13-8-4-2/h3-4,7H,1-2,5-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTKJCMTICZJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=O)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl allyl(2-oxoethyl)carbamate typically involves the reaction of prop-2-en-1-ylamine with an appropriate carbonyl compound, followed by the introduction of a carbamate group. The reaction conditions may include:

Temperature: Moderate temperatures (20-50°C) are often used.

Catalysts: Acid or base catalysts may be employed to facilitate the reaction.

Solvents: Common solvents include ethanol, methanol, or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Processes: Depending on the scale of production.

Purification Steps: Techniques such as distillation, crystallization, or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Allyl allyl(2-oxoethyl)carbamate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides or other oxidized products.

Reduction: Formation of reduced derivatives.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Medicine: Investigated for its pharmacological properties.

Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism by which Allyl allyl(2-oxoethyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:

Enzyme Inhibition: Binding to active sites of enzymes, preventing their normal function.

Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Reactivity and Stability

- Aldehyde Reactivity : The 2-oxoethyl group in allyl allyl(2-oxoethyl)carbamate facilitates reactions like imine formation (e.g., with tert-butylsulfinylamide to form compound 41) . This contrasts with carbamates lacking carbonyl groups, such as allyl carbamate (CAS 2114-11-6), which primarily undergo hydrolysis or decarboxylation .

- Palladium Sensitivity : Unlike simpler allyl carbamates, this compound may resist palladium(0)-catalyzed deprotection due to steric hindrance from the oxoethyl group. However, allyl carbamates generally require iodobenzene additives to suppress Pd(0)-mediated degradation .

- Metabolic Pathways: Allyl carbamate derivatives metabolize to acrolein, a toxic compound.

Research Findings and Data

Toxicity Profiles

- This compound’s toxicity remains unstudied, but structural analogs suggest mitigated risks .

Thermal and Chemical Stability

- This compound’s aldehyde group may reduce thermal stability compared to dimethoxyethyl derivatives (e.g., Ethyl allyl(2,2-dimethoxyethyl)carbamate), which remain stable up to 160°C .

Biological Activity

Allyl allyl(2-oxoethyl)carbamate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its unique structure and biological properties. This article explores the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a carbamate functional group linked to an allyl group and a 2-oxoethyl moiety. Its molecular formula is with a molecular weight of approximately 171.19 g/mol. The structural characteristics of this compound contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties, suggesting potential applications in treating infections or as preservatives in food and cosmetics.

- Antitumor Effects : Preliminary research has shown that related carbamate derivatives may possess antitumor activity, making this compound a candidate for further investigation in cancer therapy.

- Enzyme Inhibition : The compound is also studied for its ability to inhibit specific enzymes, which could be beneficial in regulating metabolic pathways associated with various diseases.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Enzymes : The carbamate group can interact with active sites of enzymes, leading to inhibition or modulation of their activity.

- Cell Membrane Penetration : The lipophilic nature of the allyl group may enhance the compound's ability to penetrate cell membranes, facilitating its action within cells.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can influence ROS levels, potentially leading to apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various carbamates, including derivatives similar to this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Study 2: Antitumor Potential

Research on the antitumor activity of carbamate derivatives demonstrated that certain structural modifications enhanced cytotoxicity against human cancer cell lines. This compound was included in these studies, showing promising results in inhibiting cell proliferation.

Study 3: Enzyme Inhibition

A detailed investigation into enzyme inhibition revealed that compounds with similar structures could inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition potency was assessed using IC50 values, which indicated effective inhibition at low concentrations.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.